3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
“3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as dichlorophenyl, hydroxy, piperazinylmethyl, and trifluoromethyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the piperazinylmethyl group: This can be done through nucleophilic substitution reactions.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The dichlorophenyl and piperazinylmethyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with enhanced properties.
Study of reaction mechanisms: The compound can be used to study various organic reaction mechanisms.
Biology and Medicine
Pharmacological studies: The compound may exhibit potential therapeutic activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Drug development: It can serve as a lead compound for the development of new drugs.
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” depends on its specific biological activity. For example, if it exhibits anticancer activity, it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of functional groups like hydroxy and piperazinylmethyl may facilitate binding to these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the piperazinylmethyl group.
3-(2,4-dichlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the piperazinyl group.
3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in “3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” enhances its lipophilicity and metabolic stability, which may contribute to its unique biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2F3N2O3/c1-28-6-8-29(9-7-28)11-15-17(30)5-4-14-19(31)18(13-3-2-12(23)10-16(13)24)21(22(25,26)27)32-20(14)15/h2-5,10,30H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOLHOFKGYHINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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